![molecular formula C9H14N2O B1435919 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol CAS No. 2126177-14-6](/img/structure/B1435919.png)
1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol
Overview
Description
The compound “1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol” is a chemical compound with the CAS Number: 2126177-14-6 . It has a molecular weight of 166.22 . The compound is an oil in its physical form .
Molecular Structure Analysis
The InChI code for the compound is 1S/C9H14N2O/c1-8-10-5-6-11(8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3 . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
The compound “this compound” is an oil in its physical form . It has a molecular weight of 166.22 .Scientific Research Applications
Antimicrobial Activity
Research by Cukurovalı et al. (2002) and Yilmaz and Cukurovalı (2003) explores the antimicrobial activity of Schiff base ligands, which include cyclobutane and thiazole rings related to the compound . These studies demonstrate the potential of these compounds in combating various microorganisms, highlighting their importance in developing new antimicrobial agents (Cukurovalı et al., 2002); (Yilmaz & Cukurovalı, 2003).
Photochemical Applications
Ohta et al. (2007) conducted studies on the photo[2+2]cycloaddition of compounds similar to 1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol. They found that these reactions proceeded smoothly under specific conditions, leading to cyclobutane compounds with defined regio- and stereochemistry. This research provides valuable insights into the photochemical properties of such compounds (Ohta et al., 2007).
Future Directions
Imidazole compounds have a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Therefore, the future directions for “1-[(2-methyl-1H-imidazol-1-yl)methyl]cyclobutan-1-ol” could involve further exploration of its potential uses in drug development.
Mechanism of Action
Target of Action
The compound contains an imidazole ring, which is a common feature in many biologically active molecules. Imidazole rings are present in important biological compounds like histidine, a vital amino acid, and histamine, a biogenic amine . .
Mode of Action
The mode of action would depend on the specific biological target of the compound. Compounds containing an imidazole ring can interact with various enzymes and receptors in the body, influencing their activity . The exact interactions would depend on the specific target and the overall structure of the compound.
Biochemical Pathways
Without specific information, it’s difficult to determine the exact biochemical pathways this compound might affect. Imidazole-containing compounds can be involved in a wide range of biochemical processes, including enzymatic reactions, signal transduction, and gene expression .
properties
IUPAC Name |
1-[(2-methylimidazol-1-yl)methyl]cyclobutan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-8-10-5-6-11(8)7-9(12)3-2-4-9/h5-6,12H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBWFKVWWKEJBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CC2(CCC2)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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